N'-Methylammodendrine
Overview
Description
N’-Methylammodendrine is a naturally occurring alkaloid found in certain species of the Lupinus genus, particularly Lupinus formosus . This compound is known for its unique chemical structure and biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methylammodendrine typically involves the methylation of ammodendrine, another alkaloid. The process can be carried out using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of N’-Methylammodendrine is less common due to its natural abundance in certain plants. when synthesized industrially, the process involves large-scale extraction from plant sources followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N’-Methylammodendrine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various methylated and demethylated derivatives, which can have different biological activities and properties .
Scientific Research Applications
N’-Methylammodendrine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids.
Biology: Studies have shown its potential in modulating biological pathways.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in neuropharmacology.
Industry: It is used in the development of natural product-based pesticides and herbicides.
Mechanism of Action
The mechanism by which N’-Methylammodendrine exerts its effects involves interaction with various molecular targets, including neurotransmitter receptors and enzymes. It can modulate the activity of these targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ammodendrine: The parent compound from which N’-Methylammodendrine is derived.
Lupanine: Another alkaloid found in Lupinus species with similar biological activities.
Sparteine: A structurally related alkaloid with different pharmacological properties.
Uniqueness
N’-Methylammodendrine is unique due to its specific methylation pattern, which confers distinct biological activities compared to its analogs. This makes it a valuable compound for studying structure-activity relationships in alkaloids .
Properties
IUPAC Name |
1-[5-[(2R)-1-methylpiperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-11(16)15-9-5-6-12(10-15)13-7-3-4-8-14(13)2/h10,13H,3-9H2,1-2H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGUPFWFYUMIGH-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(=C1)C2CCCCN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCCC(=C1)[C@H]2CCCCN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200220 | |
Record name | N'-Methylammodendrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52196-10-8 | |
Record name | N'-Methylammodendrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052196108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-Methylammodendrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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